Cas no 1249815-53-9 (1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane)

1-(2-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane is a heterocyclic compound featuring a chloropyrimidine core linked to a methyl-substituted diazepane moiety. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. The chloropyrimidine group offers a reactive site for further functionalization, enabling precise modifications for targeted applications. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthetic routes. The compound's well-defined reactivity profile makes it valuable for medicinal chemistry research, where controlled derivatization is critical for optimizing drug candidates.
1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane structure
1249815-53-9 structure
Product Name:1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane
CAS No:1249815-53-9
MF:C10H15ClN4
MW:226.705900430679
CID:5558099
Update Time:2025-06-29

1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane Chemical and Physical Properties

Names and Identifiers

    • 1H-1,4-Diazepine, 1-(2-chloro-4-pyrimidinyl)hexahydro-4-methyl-
    • 1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane
    • Inchi: 1S/C10H15ClN4/c1-14-5-2-6-15(8-7-14)9-3-4-12-10(11)13-9/h3-4H,2,5-8H2,1H3
    • InChI Key: IFUOLJRTOQCQRN-UHFFFAOYSA-N
    • SMILES: N1(C2C=CN=C(Cl)N=2)CCCN(C)CC1

1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane Pricemore >>

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Additional information on 1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane

1-(2-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane: A Comprehensive Overview

The compound with CAS No. 1249815-53-9, commonly referred to as 1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The presence of a chloropyrimidine substituent at the 2-position further distinguishes this molecule, making it a unique subject of study in both academic and industrial research.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the regiochemistry and stereochemistry of the product. This has been particularly valuable in exploring the structural diversity of diazepane derivatives and their potential applications in drug discovery.

The structural features of 1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane make it an intriguing candidate for exploring biological activities. The pyrimidine ring is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets, such as kinases and nucleic acids. The chloro substituent at the 2-position further enhances the molecule's electronic properties, potentially influencing its binding affinity and selectivity.

Emerging research has highlighted the potential of 1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane as a lead compound in the development of novel therapeutic agents. For instance, studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and cancer progression. This has led to increased interest in investigating its pharmacokinetic properties and toxicity profiles, which are critical for advancing it into preclinical testing.

In addition to its therapeutic potential, 1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane serves as a valuable tool for studying the relationship between chemical structure and biological activity. Its unique combination of a diazepane ring and a chloropyrimidine substituent provides researchers with a versatile platform for exploring structure-activity relationships (SAR). This has facilitated the design of more potent and selective analogs, further expanding the scope of this compound's applications.

The synthesis and characterization of 1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane have also contributed to our understanding of diazepane chemistry. The molecule's stability under various reaction conditions has been thoroughly investigated, providing insights into its suitability for large-scale production and formulation development.

In conclusion, CAS No. 1249815-53-9, or 1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane, represents a promising chemical entity with diverse applications in drug discovery and materials science. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.

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